molecular formula C13H13N5O B2873398 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol CAS No. 1021023-73-3

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol

Cat. No.: B2873398
CAS No.: 1021023-73-3
M. Wt: 255.281
InChI Key: OQRWWTCTHDGACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol is a compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group.

Biochemical Analysis

Biochemical Properties

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol interacts with several biomolecules, including enzymes and proteins. Its role in biochemical reactions centers around CDK2 inhibition, making it an appealing target for cancer therapy. The compound’s cytotoxic activities against various cell lines, such as MCF-7, HCT-116, and HepG-2, have been demonstrated . Notably, it exhibits superior cytotoxicity compared to sorafenib.

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It significantly inhibits the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range. Its moderate activity against HepG-2 cells suggests potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through CDK2 inhibition. It interacts with the CDK2/cyclin A2 complex, leading to altered cell cycle progression and apoptosis induction . Molecular docking simulations confirm its favorable fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRWWTCTHDGACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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